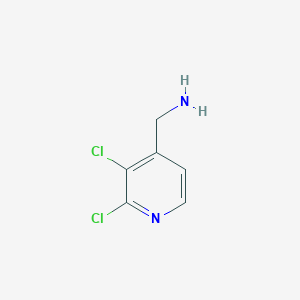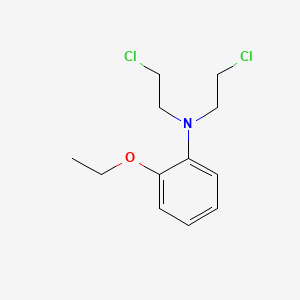![molecular formula C11H21NO2 B13992200 2,2'-[(Methylazanediyl)bis(methylene)]bis(2-methylpropanal) CAS No. 41348-50-9](/img/structure/B13992200.png)
2,2'-[(Methylazanediyl)bis(methylene)]bis(2-methylpropanal)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2,2-dimethyl-3-oxo-propyl)-methyl-amino]-2,2-dimethyl-propanal is an organic compound with a complex structure It is characterized by the presence of multiple functional groups, including a carbonyl group, an amino group, and several methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,2-dimethyl-3-oxo-propyl)-methyl-amino]-2,2-dimethyl-propanal typically involves multiple steps One common method involves the reaction of 2,2-dimethyl-3-oxo-propyl chloride with methylamine under controlled conditions to form the intermediate compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and precise control of reaction conditions such as temperature, pressure, and pH. The use of catalysts and solvents can also play a crucial role in optimizing the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-[(2,2-dimethyl-3-oxo-propyl)-methyl-amino]-2,2-dimethyl-propanal can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amino group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
3-[(2,2-dimethyl-3-oxo-propyl)-methyl-amino]-2,2-dimethyl-propanal has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 3-[(2,2-dimethyl-3-oxo-propyl)-methyl-amino]-2,2-dimethyl-propanal exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and functions.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2-dimethyl-3-oxo-propylamine
- 2,2-dimethyl-propanal
- 3-oxo-2,2-dimethyl-propylamine
Uniqueness
Compared to similar compounds, 3-[(2,2-dimethyl-3-oxo-propyl)-methyl-amino]-2,2-dimethyl-propanal is unique due to the presence of both an amino group and an aldehyde group in its structure
Propiedades
Número CAS |
41348-50-9 |
|---|---|
Fórmula molecular |
C11H21NO2 |
Peso molecular |
199.29 g/mol |
Nombre IUPAC |
3-[(2,2-dimethyl-3-oxopropyl)-methylamino]-2,2-dimethylpropanal |
InChI |
InChI=1S/C11H21NO2/c1-10(2,8-13)6-12(5)7-11(3,4)9-14/h8-9H,6-7H2,1-5H3 |
Clave InChI |
XJQPEZWAYFWSGG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CN(C)CC(C)(C)C=O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Bromo-5-[(dimethylamino)methyl]-3,3,5-trimethylcyclohexan-1-one;hydrobromide](/img/structure/B13992117.png)


![3-Bromo-4-chloro-7-iodothieno[3,2-c]pyridine](/img/structure/B13992137.png)
![Methyl 4-[(4-nitrophenyl)carbonyl]benzoate](/img/structure/B13992144.png)

![Tert-butyl 2-formyl-4,6-dihydropyrrolo[3,4-d][1,3]thiazole-5-carboxylate](/img/structure/B13992158.png)
![4-[(e)-(4-Ethylphenyl)diazenyl]benzoic acid](/img/structure/B13992164.png)






